molecular formula C16H16ClN3O2 B2591082 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 923231-77-0

5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol

Cat. No. B2591082
CAS RN: 923231-77-0
M. Wt: 317.77
InChI Key: PZZLLYIXIJCUSG-UHFFFAOYSA-N
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Description

“5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol”, also known as CPP or 3C-PZP, is a chemical compound that belongs to the family of piperazines. Piperazines are a class of compounds that are widely studied for their pharmacological and medicinal properties .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of “5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol” is 317.77.


Chemical Reactions Analysis

In the context of anti-tubercular agents, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Pharmaceutical Drug Development

The piperazine moiety is a common feature in many pharmaceutical drugs due to its ability to modulate pharmacokinetic properties. It is found in medications for a range of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . The specific compound could potentially be used in the development of new drugs that target these areas.

Neurodegenerative Disease Treatment

Piperazine derivatives are being explored as potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The structural features of 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol may allow it to cross the blood-brain barrier and interact with neurological targets, which is crucial for the treatment of these diseases .

Antibacterial and Antiviral Research

The antibacterial and antiviral properties of piperazine derivatives make them valuable in the research and development of new therapies for infectious diseases. The compound could be used to synthesize new molecules with improved efficacy against resistant strains of bacteria and viruses .

Psychoactive Substance Analysis

Some piperazine derivatives are known to be used illegally as psychoactive substances. The compound 5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol could be studied to understand its psychoactive properties and potential impacts on human health, aiding in the development of regulatory policies .

Chemical Synthesis and Organic Chemistry

As an organic intermediate, this compound could be used in various chemical syntheses, contributing to the development of new organic compounds. Its role in facilitating reactions or as a precursor to more complex molecules could be a significant area of application in organic chemistry .

Analytical Chemistry and Material Science

In analytical chemistry, derivatives of piperazine can be used as reagents or standards in the development of analytical methods. Additionally, the compound’s unique properties may find applications in material science, particularly in the synthesis of novel materials with specific desired properties .

properties

IUPAC Name

5-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-2-1-3-14(10-13)19-6-8-20(9-7-19)16(22)12-4-5-15(21)18-11-12/h1-5,10-11H,6-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZLLYIXIJCUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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